

# 6-Pentadecene molecular formula and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Pentadecene

Cat. No.: B15183754

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An In-Depth Technical Guide to **6-Pentadecene**

## Introduction

**6-Pentadecene** (C<sub>15</sub>H<sub>30</sub>) is a long-chain alkene, a hydrocarbon featuring a single double bond in its fifteen-carbon chain. It exists as two geometric isomers, (Z)-**6-pentadecene** (cis) and (E)-**6-pentadecene** (trans). While a simple hydrocarbon, **6-pentadecene** holds significance in chemical ecology, acting as a semiochemical that mediates interactions between species. This guide provides a technical overview of its molecular properties, biological role, and relevant experimental protocols for its study, aimed at researchers in chemistry and the life sciences.

## Molecular and Physical Properties

The fundamental molecular properties of **6-pentadecene** are consistent across its isomers, though physical properties can differ slightly. The following tables summarize key quantitative data for the compound.

Property	Value
Molecular Formula	C15H30[1][2]
Molecular Weight	210.40 g/mol [1][2]
IUPAC Name ((E)-isomer)	(E)-pentadec-6-ene[1]
IUPAC Name ((Z)-isomer)	(Z)-pentadec-6-ene[2]
CAS Number ((E)-isomer)	74392-31-7[1]
CAS Number ((Z)-isomer)	74392-29-3[2]

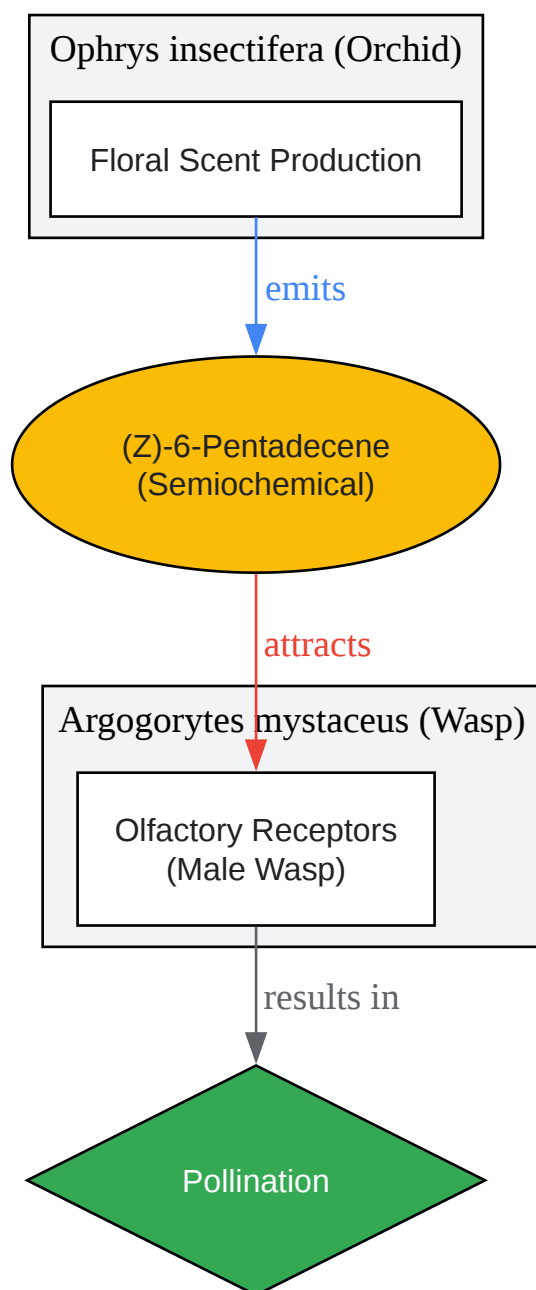
Table 1: Core Molecular Data for **6-Pentadecene**

Computed Property	Value	Isomer
XLogP3-AA	7.4[1]	(E)
Boiling Point (Predicted)	269.8 °C	(E)
Density (Predicted)	0.781 g/cm <sup>3</sup>	(E)

Table 2: Computed Physicochemical Properties for (E)-**6-Pentadecene**

## Biological Significance: A Semiochemical

(Z)-**6-Pentadecene** has been identified as a biologically active compound in the orchid *Ophrys insectifera*.<sup>[3]</sup> It is one of the key semiochemicals used by the orchid to attract its specific pollinator, the solitary wasp *Argogorytes mystaceus*.<sup>[3]</sup> This interaction is a classic example of sexual deception, where the orchid's floral scent mimics the sex pheromones of the female wasp, luring male wasps to attempt copulation with the flower, thereby effecting pollination.



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Figure 1: Logical diagram illustrating the role of (Z)-6-Pentadecene as a semiochemical mediating the relationship between the orchid *Ophrys insectifera* and its pollinator, the wasp *Argogorytes mystaceus*.

## Experimental Protocols

### Synthesis of Alkenes

While a specific protocol for **6-pentadecene** is not detailed, a general method for synthesizing similar alkenes involves the partial reduction of an alkyne.[3] For instance, 7-pentadecyne can be prepared from 1-bromoheptyne and octylmagnesium chloride.[3] The resulting alkyne is then partially reduced to yield the cis-alkene.[3] This approach provides a viable route for the custom synthesis of specific alkene isomers like (Z)-**6-pentadecene**.[4]

## Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like **6-pentadecene**.[3][5][6] The following protocol outlines a standard workflow.

### 1. Sample Preparation:

- Samples (e.g., floral headspace extracts, insect cuticle washes) are collected in a suitable solvent like hexane or dichloromethane.[3]
- An internal standard (e.g., fluorene-d10, pyrene-d10) is added to all samples, calibration standards, and quality control blanks for accurate quantification.[5]

### 2. GC-MS System Configuration:

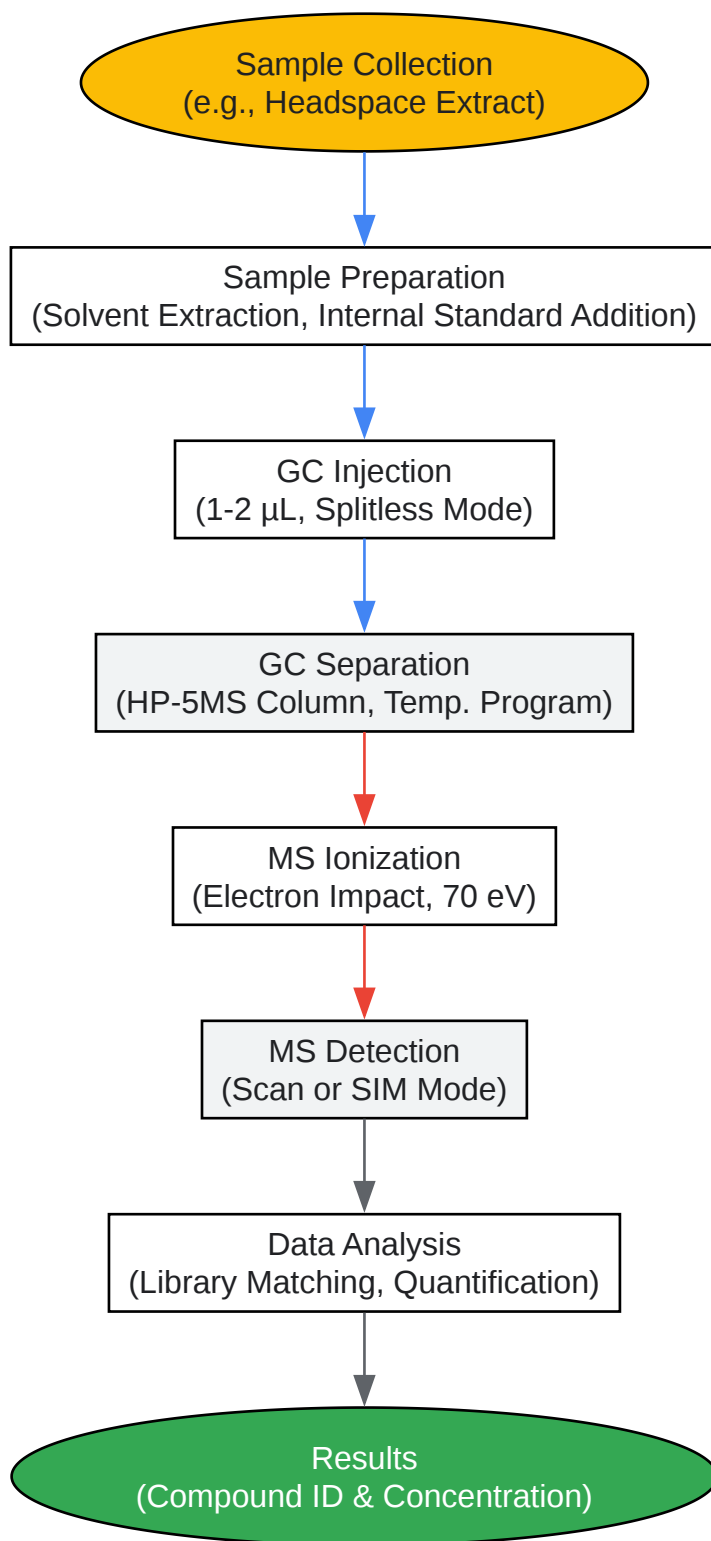
- Gas Chromatograph: An Agilent 6890 or similar system.[6]
- Column: A non-polar capillary column, such as a HP-5MS (30-60 m x 0.25 mm ID, 0.25  $\mu$ m film thickness), is suitable for separating hydrocarbons.[5][7]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7][8]
- Injection: 1-2  $\mu$ L of the sample is injected using an autosampler, typically in splitless mode to maximize sensitivity for trace analytes.[5][6]
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C, hold for 3 min) and ramps up to a high temperature (e.g., 320°C) at a rate of 4-10°C/min to elute compounds based on their boiling points.[6]

### 3. Mass Spectrometer Conditions:

- Mass Spectrometer: A mass spectrometer such as an Agilent 5973 or a LECO Pegasus 4D. [\[6\]](#)[\[9\]](#)
- Ionization Mode: Electron Impact (EI) at 70 eV. [\[8\]](#)[\[9\]](#)
- Acquisition Mode: Can be run in full scan mode to acquire mass spectra for compound identification or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis of target compounds. [\[5\]](#)[\[7\]](#)
- Mass Range: A scan range of 35-500 amu is typical. [\[9\]](#)

### 4. Data Analysis:

- Identification: Compounds are identified by comparing their retention time and the acquired mass spectrum with reference spectra in a database like the NIST Mass Spectral Library. [\[8\]](#)
- Quantification: The concentration of **6-pentadecene** is determined by creating a calibration curve from standards of known concentration and using the peak area ratio of the analyte to the internal standard. [\[7\]](#)



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Figure 2: A generalized experimental workflow for the analysis of **6-Pentadecene** using Gas Chromatography-Mass Spectrometry (GC-MS).

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- To cite this document: BenchChem. [6-Pentadecene molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15183754#6-pentadecene-molecular-formula-and-weight]

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